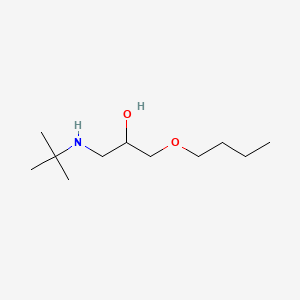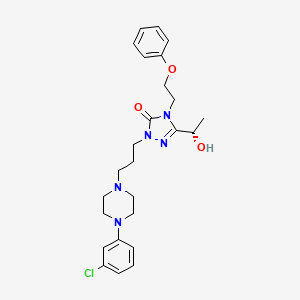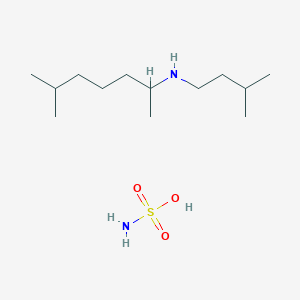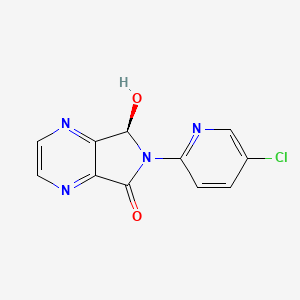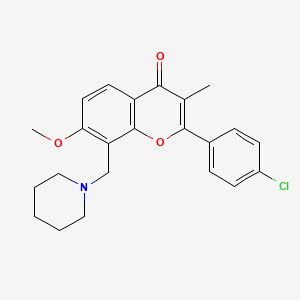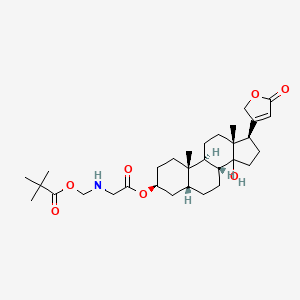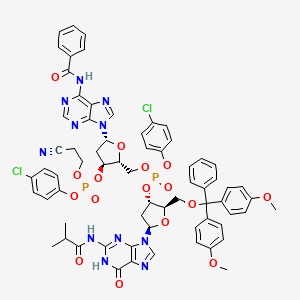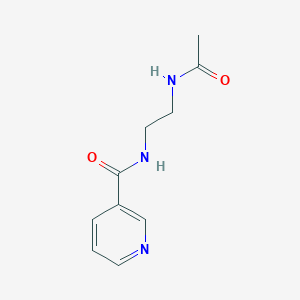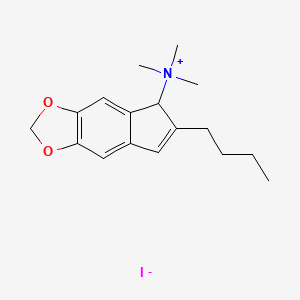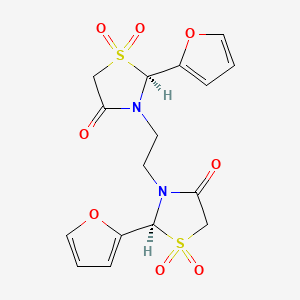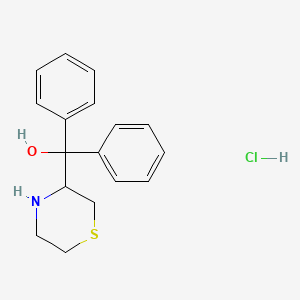
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and two phenyl groups attached to the alpha carbon. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining product quality. The use of automated systems and process optimization can further enhance the efficiency and cost-effectiveness of the industrial production process.
化学反应分析
Types of Reactions
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: The phenyl groups and the thiomorpholine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl rings or the thiomorpholine ring.
科学研究应用
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride include other thiomorpholine derivatives and compounds with similar structural features, such as:
Thiomorpholine: The parent compound of the thiomorpholine ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiomorpholine ring and the diphenylmethanol structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
102367-33-9 |
|---|---|
分子式 |
C17H20ClNOS |
分子量 |
321.9 g/mol |
IUPAC 名称 |
diphenyl(thiomorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16;/h1-10,16,18-19H,11-13H2;1H |
InChI 键 |
RHNJVRBDRSSUAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


